Azido-PEG5-amine

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPBRIZYFJFLOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

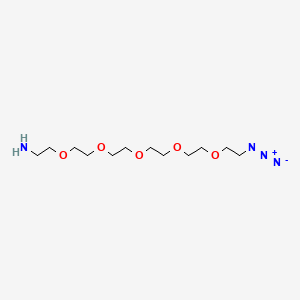

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619582 |

Source

|

| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516493-93-9 |

Source

|

| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and functional characteristics of Azido-PEG5-amine, a heterobifunctional linker critical in modern biochemical and pharmaceutical research.

Introduction

Azido-PEG5-amine is a polyethylene (B3416737) glycol (PEG)-based derivative that serves as a versatile linker molecule.[1][2] It is characterized by two distinct terminal functional groups: a primary amine (-NH2) on one end and an azide (B81097) (-N3) on the other.[2][3][4] The central PEG5 chain is a hydrophilic spacer composed of five repeating ethylene (B1197577) glycol units, which enhances the solubility of the molecule in aqueous media.[3][4]

This unique bifunctional nature makes Azido-PEG5-amine an invaluable tool in bioconjugation, chemical biology, and drug development. It is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1]

Chemical and Physical Properties

The key physicochemical properties of Azido-PEG5-amine are summarized below. This data is essential for its application in experimental design, including reaction stoichiometry and purification protocols.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₆N₄O₅ | [3][4] |

| Molecular Weight | 306.4 g/mol | [3][4] |

| CAS Number | 516493-93-9 | [1][3] |

| Purity | Typically ≥98% | [3][4] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |

| Appearance | Varies (often a solid or oil) | |

| Storage Condition | -20°C | [3] |

Core Chemical Structure and Reactivity

The structure of Azido-PEG5-amine is defined by its three core components: a primary amine group, a pentaethylene glycol spacer, and a terminal azide group.

-

Amine Group (-NH₂): This functional group is a nucleophile that readily reacts with various electrophiles. It is commonly used for conjugation to molecules containing carboxylic acids (often activated as NHS esters) or carbonyls (aldehydes, ketones) through amide bond formation or reductive amination.[2][3][4]

-

Azide Group (-N₃): The azide is a key functional group for "click chemistry," a set of biocompatible and highly efficient reactions. It allows for specific ligation to molecules containing alkyne groups via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloalkynes (e.g., DBCO, BCN) via the strain-promoted alkyne-azide cycloaddition (SPAAC), which forms a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][3]

-

PEG5 Spacer: The hydrophilic chain of five repeating ethylene glycol units separates the two reactive ends. This spacer enhances the aqueous solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

The precise chemical structure is 1-amino-17-azido-3,6,9,12,15-pentaoxaheptadecane.

Visualization of Chemical Structure

The following diagram illustrates the molecular structure of Azido-PEG5-amine, highlighting the arrangement of its functional groups and the PEG spacer.

Caption: Chemical structure of Azido-PEG5-amine.

Experimental Protocols: Structural Verification

While detailed, proprietary synthesis protocols are not publicly available, the identity and purity of Azido-PEG5-amine are typically confirmed using standard analytical chemistry techniques. Researchers procuring this compound can usually obtain this data from the supplier.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic peaks corresponding to the protons and carbons in the ethylene glycol repeat units, as well as distinct signals for the carbons and protons adjacent to the terminal amine and azide groups, confirming their presence and location. Some suppliers make NMR data available for viewing on their product pages.[3]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound. The measured mass should correspond to the calculated mass of the chemical formula C₁₂H₂₆N₄O₅, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, ensuring it is free from significant contaminants or side products from synthesis. A purity of over 98% is common for research-grade material.[3][4]

Logical Workflow for Application

The dual reactivity of Azido-PEG5-amine allows for a sequential and specific conjugation strategy, which is a cornerstone of its utility.

Caption: General workflow for a two-step bioconjugation reaction.

References

Azido-PEG5-amine synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG5-amine

Introduction

Azido-PEG5-amine is a heterobifunctional linker of significant interest to researchers, scientists, and drug development professionals. It incorporates three key chemical motifs: a primary amine (-NH2), a terminal azide (B81097) group (-N3), and a five-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it an invaluable tool in bioconjugation, targeted drug delivery, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The primary amine allows for covalent linkage to molecules containing carboxylic acids or activated esters, while the azide group enables highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[6][7] This guide provides a detailed overview of the synthesis and purification of Azido-PEG5-amine, focusing on common laboratory protocols and characterization methods.

Synthesis of Azido-PEG5-amine via Boc Deprotection

The most common and direct route to synthesizing Azido-PEG5-amine involves the deprotection of its tert-butyloxycarbonyl (Boc)-protected precursor, Boc-NH-PEG5-N3 (also known as Azido-PEG5-Boc). The Boc group serves to "mask" the highly reactive amine, allowing for selective reactions at the azide terminus if needed.[8] Its removal is typically achieved under mild acidic conditions, which cleave the carbamate (B1207046) to reveal the primary amine while leaving the azide group intact.[9]

The acid-catalyzed deprotection mechanism is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate, which yields the free amine, carbon dioxide, and a stable tert-butyl cation.[10]

Caption: Synthesis workflow for Azido-PEG5-amine.

Experimental Protocol: Acidic Deprotection of Boc-NH-PEG5-N3

This protocol details the removal of the Boc protecting group using Trifluoroacetic acid (TFA).

Materials:

-

Azido-PEG5-Boc (Boc-NH-PEG5-N3)

-

Trifluoroacetic acid (TFA)[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Saturated sodium bicarbonate (NaHCO3) solution[8]

-

Brine (saturated NaCl solution)[8]

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)[8]

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the Azido-PEG5-Boc starting material in Dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-60 minutes.[1][11]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[11]

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

| Parameter | Condition | Notes |

| Acid | Trifluoroacetic Acid (TFA) | A 20-50% (v/v) solution in DCM is typical.[10] |

| 4M HCl in 1,4-Dioxane | An alternative to TFA, may require longer reaction times but can be milder for sensitive substrates.[10] | |

| Solvent | Dichloromethane (DCM) | Commonly used with TFA. |

| Temperature | 0°C to Room Temperature | Initial cooling helps control any exothermic reaction. |

| Reaction Time | 30 - 60 minutes | Varies with substrate and acid concentration.[11] |

| Monitoring | TLC, LC-MS | Used to track the disappearance of the starting material.[11] |

Table 1: Representative Conditions for Boc Deprotection.

Purification of Azido-PEG5-amine

After the deprotection reaction, a workup and purification procedure is necessary to neutralize the acid and remove byproducts, yielding the pure Azido-PEG5-amine. The crude product exists as a salt (e.g., TFA or HCl salt), which can be used directly in some applications or neutralized to the free amine.[11]

Caption: Post-synthesis purification workflow.

Experimental Protocol: Purification by Extraction

Procedure:

-

Neutralization: Dissolve the crude residue from the synthesis step in DCM. Transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Allow the layers to separate.[8]

-

Extraction: Drain the lower organic layer. Wash the organic layer with brine to remove residual water and salts.[8]

-

Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified Azido-PEG5-amine.[8] The final product is often a liquid or oil.[12]

For products requiring higher purity, chromatographic methods may be employed.

| Method | Principle | Suitability |

| Liquid-Liquid Extraction | Partitioning between immiscible solvents based on polarity. | Effective for removing acidic/basic impurities and salts after reaction workup.[7] |

| Flash Column Chromatography | Separation based on differential adsorption to a solid phase (e.g., silica (B1680970) gel). | Useful for removing unreacted starting material and other organic impurities.[7] |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Ideal for purifying larger bioconjugates made from the linker, separating them from excess linker.[7] |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Provides high-resolution purification and accurate assessment of final product purity.[7] |

Table 2: Common Purification Methods.

Application in PROTAC Synthesis

Azido-PEG5-amine is a widely used PEG-based linker in the synthesis of PROTACs.[3][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker's role is critical, as its length and flexibility influence the formation of a stable ternary complex between the target protein, the E3 ligase, and the PROTAC.

Caption: PROTAC mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 5. Azido-PEG5-Amine - CD Bioparticles [cd-bioparticles.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Azido-PEG5-amine - MedChem Express [bioscience.co.uk]

An In-depth Technical Guide to the Physical Properties of Azido-PEG5-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Azido-PEG5-amine, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is instrumental in the fields of bioconjugation, drug delivery, and the development of complex therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide (B81097) group, a primary amine, and a five-unit PEG spacer, offers a unique combination of reactivity and physicochemical benefits.

Core Physical and Chemical Properties

Azido-PEG5-amine is a versatile chemical tool designed for the precise and efficient modification of molecules. The key to its utility lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, which is critical for many biological applications.

The quantitative physical and chemical data for Azido-PEG5-amine are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆N₄O₅ | [1][2] |

| Molecular Weight | 306.36 g/mol (values range from 306.19 to 306.4 g/mol ) | [2][3][4][5] |

| CAS Number | 516493-93-9 | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | [3][5][6] |

| Purity | Typically ≥95% (often available up to 98%) | [1][2][4][5][7] |

| Density | ~1.10 g/cm³ | [3][5] |

| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, and Acetonitrile | [1][6] |

| LogP | 0.3384 | [5] |

| Flash Point | 110 °C | [5] |

| Storage Conditions | Recommended at -20°C for long-term storage; 4°C for short-term. | [1][3][8] |

Experimental Protocols

Ensuring the purity and identity of PEG linkers is critical for the reproducibility of bioconjugation and the efficacy of the final product. The primary analytical methods for assessing the purity of compounds like Azido-PEG5-amine are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the chemical purity of Azido-PEG5-amine.

-

Instrumentation:

-

HPLC system with a UV or Charged Aerosol Detector (CAD). CAD is often preferred for PEG compounds as they may lack a strong chromophore.

-

C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

-

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: Water/Acetonitrile (1:1, v/v).

-

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of Azido-PEG5-amine in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the detector's linear range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

-

Data Analysis: Integrate the peak area of the main component and all impurity peaks. Calculate the purity percentage by dividing the main peak area by the total area of all peaks.

-

2. Structural Confirmation and Purity by ¹H NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and can provide an estimate of purity.

-

Instrumentation:

-

NMR Spectrometer (400 MHz or higher).

-

5 mm NMR tubes.

-

-

Reagents:

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) as an internal standard (optional).

-

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Azido-PEG5-amine in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum.

-

Data Analysis:

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Confirm the presence of characteristic peaks corresponding to the protons of the ethylene (B1197577) glycol backbone, as well as the protons on the carbons adjacent to the amine and azide groups.

-

Purity can be assessed by comparing the integration of the main compound's peaks to those of any visible impurities.

-

-

Visualization of Experimental Workflow

Azido-PEG5-amine serves as a heterobifunctional linker, enabling the conjugation of two different molecules. The azide group reacts with alkynes via "click chemistry" (either copper-catalyzed or strain-promoted), while the primary amine readily forms stable amide bonds with activated carboxylic acids (e.g., NHS esters).[3][4][9] This dual reactivity allows for a controlled, stepwise synthesis of complex biomolecular constructs.

The diagram below illustrates a general experimental workflow for using Azido-PEG5-amine to link a molecule containing an alkyne group (Molecule A) with a molecule containing an NHS ester (Molecule B).

Caption: General workflow for bioconjugation using Azido-PEG5-amine.

References

- 1. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 2. Azido-PEG5-Amine - CD Bioparticles [cd-bioparticles.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azido-PEG5-amine, CAS 516493-93-9 | AxisPharm [axispharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Azido-PEG5-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Azido-PEG5-amine,N3-PEG5-NH2,5-PEG amino azide,17-azido-3,6,9,12,15-pentaoxaheptadecanamine-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 9. Azido-PEG5-amine - MedChem Express [bioscience.co.uk]

A Deep Dive into the Solubility of Azido-PEG5-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the solubility of Azido-PEG5-amine, a bifunctional linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its solubility in both aqueous and organic media, complete with experimental protocols and a visual workflow for solubility assessment.

The unique structure of Azido-PEG5-amine, featuring a hydrophilic pentaethylene glycol (PEG) spacer, a terminal azide (B81097) group for "click" chemistry, and a primary amine for conjugation, dictates its solubility profile. The PEG chain is instrumental in conferring solubility in aqueous solutions, a critical attribute for biological applications.[1][2]

Quantitative Solubility Data

While precise quantitative solubility data for Azido-PEG5-amine is not extensively available in published literature, the general solubility characteristics of PEG derivatives provide a strong indication of its behavior.[3][4] The following table summarizes the expected qualitative and semi-quantitative solubility of Azido-PEG5-amine and structurally related PEG compounds. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.

| Solvent System | Classification | Expected Solubility |

| Aqueous Solutions | ||

| Water / Aqueous Buffers (e.g., PBS) | Aqueous | High / Soluble. The hydrophilic PEG spacer enhances solubility in aqueous media.[5][6][7] The ether oxygens of the PEG chain readily form hydrogen bonds with water.[1] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Soluble.[8] Commonly used for preparing high-concentration stock solutions.[9] |

| Dimethylformamide (DMF) | Polar Aprotic | High / Soluble.[8] An alternative to DMSO for stock solution preparation.[9] |

| Dichloromethane (DCM) | Moderately Polar | Soluble.[8] Useful for organic synthesis steps.[9] |

| Acetonitrile | Polar Aprotic | Soluble.[8] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble.[8] |

| Chloroform | Moderately Polar | Soluble.[10][11] |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Less Soluble.[10][11] |

| Toluene | Non-polar | Less Soluble.[10][11] |

| Ether | Non-polar | Not Soluble.[10][11] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols are recommended.

Protocol 1: Qualitative Solubility Determination by Serial Dilution

This method provides a rapid assessment of approximate solubility.

-

Preparation: Weigh a precise amount of Azido-PEG5-amine (e.g., 10 mg) into a clear vial.

-

Solvent Addition: Add a small, measured volume of the solvent of interest (e.g., 100 µL) to the vial.

-

Dissolution: Vortex the mixture vigorously for 2-5 minutes at a controlled temperature.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles.

-

Titration: If the compound has fully dissolved, continue to add small, precise aliquots of the solvent, vortexing and observing after each addition until precipitation is observed. The concentration at which the compound is fully dissolved is the approximate solubility.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

-

Preparation of a Saturated Solution: Add an excess amount of Azido-PEG5-amine to a known volume of the solvent or buffer of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter compatible with the solvent.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved Azido-PEG5-amine using a suitable analytical method such as HPLC, UV-Vis spectroscopy (if a chromophore is present or can be derivatized), or NMR with an internal standard.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Azido-PEG5-amine, from initial screening to quantitative analysis.

This comprehensive guide provides a foundational understanding of the solubility of Azido-PEG5-amine. For critical applications, it is imperative that researchers empirically determine the solubility in their specific solvent systems and experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 6. Azido-PEG5-Amine - CD Bioparticles [cd-bioparticles.net]

- 7. Azido-PEG5-amine,N3-PEG5-NH2,5-PEG amino azide,17-azido-3,6,9,12,15-pentaoxaheptadecanamine-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 8. Azido-PEG5-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. benchchem.com [benchchem.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. creativepegworks.com [creativepegworks.com]

The Dual-Reactivity Powerhouse: A Technical Guide to Azido-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and drug development, the ability to selectively and efficiently link different molecular entities is paramount. Azido-PEG5-amine has emerged as a critical tool, offering a versatile and powerful platform for creating complex biomolecular architectures. This heterobifunctional linker, featuring a terminal azide (B81097) group and a primary amine separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer, provides researchers with orthogonal reactive handles for a two-step conjugation strategy. This guide delves into the core functionalities of Azido-PEG5-amine, its applications, and detailed protocols for its use.

Core Concepts: Deconstructing Azido-PEG5-amine

At its core, Azido-PEG5-amine is a molecule designed for elegant and precise molecular engineering. Its structure can be broken down into three key components:

-

The Azide Group (-N₃): This functional group is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage with alkyne-containing molecules.[1][2]

-

The Primary Amine Group (-NH₂): This group provides a classic and robust method for conjugation. It readily reacts with carboxylic acids (in the presence of activators like EDC), activated esters (such as NHS esters), and other carbonyl compounds to form stable amide bonds.[3][4]

-

The PEG5 Spacer (-(CH₂CH₂O)₅-): The five-unit polyethylene glycol linker imparts several advantageous properties. Its hydrophilic nature enhances the solubility of the molecule and its conjugates in aqueous media, which is crucial for biological applications.[4] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction of the conjugated molecules. Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and reducing immunogenicity.[5]

Quantitative Data Summary

For researchers, having access to precise physicochemical properties is essential for experimental design and reproducibility. The following table summarizes the key quantitative data for Azido-PEG5-amine.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₆N₄O₅ | [3][6] |

| Molecular Weight | 306.4 g/mol | [3][4][7] |

| CAS Number | 516493-93-9 | [3][6] |

| Purity | Typically ≥95% or ≥98% | [3][7][8] |

| Physical Form | Colorless to light-colored oil | [6] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |

| Storage Condition | -20°C, protected from light and moisture | [3][9] |

Key Applications and Reaction Pathways

The unique bifunctional nature of Azido-PEG5-amine makes it a versatile linker in a multitude of applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles and surfaces.[9][10]

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, Azido-PEG5-amine can be used to link a cytotoxic payload to an antibody. The amine group can be reacted with an activated payload, and the azide group can then be "clicked" onto an alkyne-modified antibody.

PROTAC Synthesis

Azido-PEG5-amine is an ideal linker for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1] The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

Detailed Experimental Protocols

The following are generalized protocols for common applications of Azido-PEG5-amine. Researchers should optimize reaction conditions for their specific molecules.

Protocol 1: Conjugation of Azido-PEG5-amine to a Carboxylic Acid-Containing Molecule

This protocol describes the formation of a stable amide bond between the amine group of the linker and a carboxyl group.

Materials:

-

Molecule with a carboxylic acid group

-

Azido-PEG5-amine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.

-

Conjugation: In a separate tube, dissolve Azido-PEG5-amine in the reaction buffer. Add the activated NHS ester solution to the Azido-PEG5-amine solution. A 2-5 fold molar excess of the activated molecule to the linker is a common starting point.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the resulting Azido-PEG5-conjugate using an appropriate method such as reverse-phase HPLC or silica (B1680970) gel chromatography to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final product by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between an azide-functionalized molecule (e.g., the product from Protocol 1) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Reagent Preparation: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).

-

Reaction Setup: In a reaction vessel, dissolve the azide- and alkyne-functionalized molecules in the chosen reaction solvent. A slight molar excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.

-

Initiation of Reaction: Add THPTA to the reaction mixture to a final concentration of 1-5 mM. Then, add CuSO₄ to a final concentration of 0.1-1 mM. Finally, initiate the reaction by adding sodium ascorbate to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

-

Purification: Once the reaction is complete, purify the triazole-linked conjugate using a suitable method like reverse-phase HPLC or size-exclusion chromatography (SEC).

-

Characterization: Verify the final product by mass spectrometry and other relevant analytical techniques.

Conclusion

Azido-PEG5-amine stands out as a highly valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specific reactivity of the azide group for click chemistry with the robust chemistry of the amine group, all connected by a solubilizing PEG spacer, enables the precise and efficient construction of complex molecular conjugates. From targeted therapeutics like ADCs and PROTACs to advanced functional materials, the applications of this bifunctional linker are vast and continue to expand, empowering the next wave of scientific innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 4. Azido-PEG5-Amine - CD Bioparticles [cd-bioparticles.net]

- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 6. Azido-PEG5-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. Broadpharm Azido-PEG5-amine | 516493-93-9 | MFCD16619318 | 1 g, Quantity: | Fisher Scientific [fishersci.com]

- 8. Azido-PEG5-amine,N3-PEG5-NH2,5-PEG amino azide,17-azido-3,6,9,12,15-pentaoxaheptadecanamine-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 9. Azido-PEG5-amine, CAS 516493-93-9 | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

A Deep Dive into the Orthogonal Reactivity of Azido-PEG5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-amine is a heterobifunctional linker that has become an indispensable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its structure, featuring a terminal azide (B81097) group, a primary amine, and a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking molecules with high specificity and efficiency. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical attribute for biological applications.[3] This technical guide provides an in-depth analysis of the distinct and orthogonal reactivity of the azide and amine functional groups within the Azido-PEG5-amine molecule, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

The cornerstone of Azido-PEG5-amine's utility lies in the orthogonal reactivity of its terminal functional groups. This means that the azide and amine moieties can be reacted selectively under different conditions, allowing for a stepwise and controlled approach to the synthesis of complex bioconjugates.[3] The azide group is primarily utilized in bioorthogonal "click chemistry" reactions, while the primary amine readily participates in well-established acylation and amination reactions.

Reactivity of the Azide Group

The azide group (-N₃) is a key player in bioorthogonal chemistry, meaning it can react selectively within a complex biological environment with minimal side reactions with endogenous functional groups.[4] It is most prominently employed in azide-alkyne cycloaddition reactions to form a stable triazole linkage.[3] Two main variants of this reaction are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[6] The reaction exclusively forms the 1,4-disubstituted triazole isomer.[3]

The active catalyst, Cu(I), is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[7][8] To prevent copper-mediated damage to biomolecules and enhance reaction efficiency, a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is commonly used.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[3][9] The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, obviating the need for a catalyst.[9] This makes SPAAC particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.[10]

Quantitative Data for Azide Reactions

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables provide a summary of key quantitative data to facilitate this decision.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to potential copper cytotoxicity.[10] | High, suitable for in vivo and live-cell applications.[10] |

| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[10] | Generally slower than CuAAC, dependent on the cyclooctyne used.[10] |

| Reactant Stability | Terminal alkynes are generally stable.[10] | Strained cyclooctynes can be less stable. |

| Regioselectivity | High (exclusively 1,4-disubstituted triazole).[3] | Low (mixture of regioisomers).[3] |

| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range.[10][11] | Typically performed under physiological conditions (neutral pH, aqueous solution, ambient temperature).[10] |

Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC.

| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.15 | DMSO |

| DBCO Derivatives | General Azides | ~0.1 - 2.0 | Various |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS |

| Sulfo-DBCO-amine | Model Azides | 0.27 - 1.22 | DMEM & RPMI |

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions. [3][12] Note: Reaction rates are influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, pH, and temperature. The presence of a PEG linker can enhance reaction rates.[12][13]

Reactivity of the Amine Group

The primary amine (-NH₂) in Azido-PEG5-amine is a versatile functional group that readily participates in nucleophilic reactions, most commonly forming stable amide bonds.[14]

Amide Bond Formation with Activated Esters (e.g., NHS Esters)

N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming a stable amide linkage under mild conditions.[14][] This is one of the most common methods for labeling proteins and other biomolecules. The reaction proceeds efficiently at a pH range of 7.2 to 9.0.[14] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[1]

Amide Bond Formation with Carboxylic Acids

The primary amine can also be coupled with a carboxylic acid to form an amide bond. This reaction requires the activation of the carboxylic acid using a coupling agent, such as a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like NHS.[16] Uronium/aminium salt-based coupling agents like HATU are also highly effective.[16]

Quantitative Data for Amine Reactions

| Reaction Type | pH Range | Temperature | Key Considerations |

| Amine with NHS Ester | 7.2 - 9.0[14] | Room Temperature or on ice[1] | Avoid amine-containing buffers (e.g., Tris, glycine).[1] NHS esters are susceptible to hydrolysis, especially at higher pH.[14] |

| Amine with Carboxylic Acid (EDC/NHS) | 4.5 - 7.5 | Room Temperature | Carboxyl group activation is less efficient at pH < 4.5.[17] |

| Amine with Carboxylic Acid (HATU) | 7.0 - 8.5 | Room Temperature | Generally faster and more efficient than carbodiimide-based methods. |

Table 3: General Reaction Conditions for Amine Conjugations.

Orthogonal Reaction Strategy

The distinct reactivity profiles of the azide and amine groups allow for a sequential and controlled conjugation strategy. For instance, the amine can first be reacted with an NHS ester-functionalized molecule at a slightly basic pH. After purification, the azide group can then be subjected to a CuAAC or SPAAC reaction with an alkyne-containing molecule. This orthogonality is fundamental to the construction of well-defined, multifunctional biomolecular conjugates.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-functionalized molecule to Azido-PEG5-amine.[3]

Materials:

-

Azido-PEG5-amine

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the alkyne-functionalized molecule and Azido-PEG5-amine (a slight molar excess of 1.1-1.5 equivalents is recommended) in the degassed reaction buffer.[3]

-

In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).[3]

-

Add the catalyst premix to the reaction mixture containing the azide and alkyne.[3]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.[3]

-

Allow the reaction to proceed at room temperature for 1-4 hours.[3]

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the product can be purified by size-exclusion chromatography (SEC) or reversed-phase HPLC to remove excess reagents and catalyst.[3]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a DBCO-functionalized molecule to Azido-PEG5-amine.[18]

Materials:

-

Azido-PEG5-amine

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (if needed to dissolve the DBCO-reagent)

Procedure:

-

Dissolve the Azido-PEG5-amine and the DBCO-functionalized molecule in the reaction buffer. A 1.5-5 fold molar excess of the DBCO-functionalized molecule is often used.[18] If the DBCO-reagent has poor aqueous solubility, it can be dissolved in a minimal amount of DMSO before adding to the aqueous reaction mixture.

-

Incubate the reaction at room temperature for 1-4 hours. For less reactive cyclooctynes or lower concentrations, overnight incubation at 4°C may be necessary.[10]

-

Monitor the reaction progress by SDS-PAGE (for proteins), LC-MS, or HPLC.

-

Purify the final conjugate using size-exclusion chromatography or another appropriate chromatographic method to remove any unreacted starting materials.[18]

Protocol 3: Amide Bond Formation with an NHS Ester

This protocol provides a general method for conjugating an NHS ester-functionalized molecule to the amine group of Azido-PEG5-amine.[1]

Materials:

-

Azido-PEG5-amine

-

NHS ester-functionalized molecule

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

DMSO or DMF (to dissolve the NHS ester)

Procedure:

-

Dissolve the Azido-PEG5-amine in the amine-free buffer.

-

Immediately before use, dissolve the NHS ester-functionalized molecule in DMSO or DMF.

-

Add a 10-20 fold molar excess of the NHS ester solution to the Azido-PEG5-amine solution. The final concentration of the organic solvent should ideally not exceed 10%.[1][19]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1]

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[14]

-

Purify the conjugate by dialysis or size-exclusion chromatography to remove excess reagents and byproducts.[1]

Potential Side Reactions and Mitigation

Azide Group:

-

Reduction to Amine: Azides can be reduced to primary amines by certain reducing agents like dithiothreitol (B142953) (DTT) or phosphines (Staudinger reaction).[20] It is important to avoid these reagents if the azide functionality is to be preserved for a subsequent reaction.

-

Copper-Mediated Damage: In CuAAC, reactive oxygen species can be generated, potentially damaging biomolecules. The use of copper-stabilizing ligands and aminoguanidine (B1677879) can mitigate this.[8]

Amine Group:

-

Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis in aqueous solutions, which increases with pH.[14] Therefore, it is crucial to prepare NHS ester solutions immediately before use and to control the reaction pH.

-

Over-modification: Proteins contain multiple lysine (B10760008) residues, and using a large excess of an amine-reactive reagent can lead to heterogeneous products with varying degrees of labeling. Stoichiometry should be carefully controlled to achieve the desired degree of conjugation.[14]

Applications in Drug Development: PROTAC Synthesis

Azido-PEG5-amine is extensively used as a linker in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[21] The modular nature of Azido-PEG5-amine allows for the sequential attachment of a POI ligand and an E3 ligase ligand.

Caption: A representative workflow for PROTAC synthesis using Azido-PEG5-amine.

Signaling Pathway Visualization in Bioconjugation

While Azido-PEG5-amine is a tool for synthesis rather than a direct participant in signaling, it is instrumental in creating probes to study such pathways. For example, a kinase inhibitor (POI ligand) can be conjugated to a fluorescent dye via an Azido-PEG5-amine linker. This fluorescent probe can then be used to visualize the localization of the kinase within a cell, providing insights into its role in a signaling cascade.

Caption: Conceptual workflow for creating and using a fluorescent probe for signaling pathway analysis.

Conclusion

Azido-PEG5-amine is a powerful and versatile heterobifunctional linker that offers researchers a high degree of control over the synthesis of complex bioconjugates. The orthogonal reactivity of its azide and amine groups, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool in a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. By understanding the specific reaction kinetics, optimal conditions, and potential side reactions associated with each functional group, scientists can fully harness the potential of this remarkable molecule to advance their research goals.

References

- 1. broadpharm.com [broadpharm.com]

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. glenresearch.com [glenresearch.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to Commercial Sources and Purity of Azido-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG5-amine, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This guide details its commercial availability, purity specifications, and the experimental protocols for its synthesis, purification, and analysis, enabling researchers to effectively source and utilize this versatile molecule.

Commercial Availability and Purity Specifications

Azido-PEG5-amine (CAS No. 516493-93-9) is readily available from a variety of commercial suppliers. The purity of the compound is a critical parameter for ensuring reproducibility and success in downstream applications. Most suppliers provide a certificate of analysis (CoA) detailing the purity, which is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

The table below summarizes the offerings from several prominent suppliers. Please note that catalog numbers and exact purity specifications are subject to change and should be verified on the respective supplier's website at the time of purchase.

| Supplier | Stated Purity | Analytical Method(s) |

| BroadPharm | 98% | NMR, SDS[1] |

| MedchemExpress | 98.0% | NMR, LCMS[2] |

| CD Bioparticles | 98% | Not specified[3] |

| Fluorochem | 97% | Not specified |

| Conju-Probe | >95% | Not specified |

| AxisPharm | ≥95% | Not specified |

| Precise PEG | >96% | Not specified |

| Sigma-Aldrich | Not specified | Not specified |

Synthesis and Purification of Azido-PEG5-amine

While Azido-PEG5-amine is commercially available, an in-house synthesis may be desirable for certain research applications. The following is a representative, multi-step synthesis starting from hexaethylene glycol.

Representative Synthesis of Azido-PEG5-amine

The synthesis involves a three-step process: 1) monotosylation of hexaethylene glycol, 2) azidation of the tosylated PEG, and 3) conversion of the remaining hydroxyl group to an amine.

Step 1: Monotosylation of Hexaethylene Glycol

This step involves the selective reaction of one hydroxyl group of hexaethylene glycol with p-toluenesulfonyl chloride (TsCl) to form a tosylate, which is a good leaving group.

-

Materials: Hexaethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve hexaethylene glycol in pyridine and cool the solution in an ice bath.

-

Slowly add a solution of TsCl in DCM to the cooled solution.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude monotosylated product.

-

Step 2: Azidation of Monotosyl-PEG6-OH

The tosyl group is displaced by an azide (B81097) group through nucleophilic substitution.

-

Materials: Monotosyl-PEG6-OH, sodium azide (NaN3), dimethylformamide (DMF).

-

Procedure:

-

Dissolve the monotosylated PEG in DMF and add sodium azide.

-

Heat the reaction mixture at 80-90°C for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Azido-PEG6-OH.

-

Step 3: Conversion of Hydroxyl to Amine

The terminal hydroxyl group is first converted to a better leaving group (mesylate) and then displaced by an amine.

-

Materials: Azido-PEG6-OH, methanesulfonyl chloride (MsCl), triethylamine (B128534) (TEA), DCM, ammonia (B1221849) (NH3).

-

Procedure:

-

Dissolve Azido-PEG6-OH and TEA in DCM and cool in an ice bath.

-

Slowly add MsCl and stir the mixture at room temperature for a few hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the mesylated intermediate.

-

Dissolve the mesylate in a solution of ammonia in an organic solvent (e.g., methanol) and stir at room temperature in a sealed vessel until the reaction is complete.

-

Concentrate the reaction mixture to obtain the crude Azido-PEG5-amine.

-

Purification Protocol

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Column chromatography is a common method for purifying PEG derivatives.[4][5][6]

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (DCM) is typically used. Due to the basicity of the amine group, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce peak tailing.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).

-

Load the crude product onto the column.

-

Elute the column with a gradually increasing gradient of methanol in DCM.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Azido-PEG5-amine.

-

Analytical Methods for Purity Assessment

The purity of Azido-PEG5-amine is typically assessed using a combination of ¹H NMR and RP-HPLC-MS.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the purity of the final product. The spectrum should show characteristic peaks for the protons in the PEG backbone and the terminal functional groups.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Expected Chemical Shifts (in CDCl₃):

-

~3.65 ppm (m): A large multiplet corresponding to the protons of the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-).

-

~3.38 ppm (t): A triplet corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃).[7][8]

-

~2.85 ppm (t): A triplet corresponding to the methylene protons adjacent to the amine group (-CH₂-NH₂).[9]

-

~1.5-2.0 ppm (br s): A broad singlet for the amine protons (-NH₂). The chemical shift of this peak can vary depending on the solvent and concentration.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to determine the purity of the compound by separating it from any non-polar or less polar impurities.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[10][11]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often used as the PEG backbone does not have a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be employed for more universal detection.

-

Procedure:

-

Dissolve the sample in the initial mobile phase composition.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Run a linear gradient from a low to a high concentration of the organic solvent.

-

The purity is calculated from the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram.

-

Applications in Bioconjugation

Azido-PEG5-amine is a versatile linker used in various bioconjugation applications due to its two orthogonal reactive groups: the azide and the primary amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group can undergo a highly efficient and specific "click" reaction with a terminal alkyne to form a stable triazole linkage. This reaction is widely used to conjugate Azido-PEG5-amine to alkyne-modified biomolecules, surfaces, or nanoparticles.

Amine-Reactive Conjugation

The primary amine group can react with various electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This allows for the conjugation of Azido-PEG5-amine to proteins (via lysine (B10760008) residues), antibodies, or other molecules containing activated carboxyl groups.

This dual functionality allows for a "two-step" conjugation strategy where, for instance, the amine is first reacted with an NHS ester-functionalized molecule, and the resulting azide-terminated conjugate is then used in a subsequent click reaction.

References

- 1. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azido-PEG5-Amine - CD Bioparticles [cd-bioparticles.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Journal articles: 'RP-HPLC Method' – Grafiati [grafiati.com]

An In-depth Technical Guide to the Storage and Handling of Azido-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-amine is a heterobifunctional PEG linker of increasing importance in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, incorporating a terminal azide (B81097) and a primary amine, allows for orthogonal conjugation strategies, such as "click chemistry" and amidation.[2][3][4] Proper storage and handling of this reagent are paramount to ensure its stability, reactivity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the recommended procedures for Azido-PEG5-amine.

Core Properties and Specifications

Azido-PEG5-amine is a polyethylene (B3416737) glycol (PEG) derivative that features an azide group (-N3) on one end and a primary amine group (-NH2) on the other, separated by a 5-unit PEG spacer. This hydrophilic spacer enhances solubility in aqueous media.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C12H26N4O5 | [3][6] |

| Molecular Weight | ~306.4 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95-98% | [2][3] |

| Solubility | Soluble in Water, DMSO, DMF, and DCM | [3] |

| Density | ~1.10 g/cm³ | [1] |

Storage Recommendations

To maintain the integrity and reactivity of Azido-PEG5-amine, adherence to appropriate storage conditions is critical. The primary concerns are degradation due to temperature fluctuations, moisture, and light exposure.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature (Neat) | -20°C | Prevents thermal degradation of the azide and amine functionalities. | [2][3][4] |

| Temperature (In Solvent) | -80°C for 6 months; -20°C for 1 month | Ensures long-term stability and prevents solvent-mediated degradation. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. | [7] |

| Container | Tightly sealed, light-protecting vial (e.g., amber vial) | Protects the compound from moisture and light-induced degradation. | [1][2] |

| Moisture | Avoid prolonged exposure to moisture | Water can hydrolyze the compound or interfere with subsequent reactions. | [2] |

Safety and Handling Protocols

Azido-PEG5-amine is classified as a chemical that requires careful handling to avoid potential health hazards.

Hazard Identification:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H318: Causes serious eye damage.[8]

-

H335: May cause respiratory irritation.[8]

Experimental Protocol for Safe Handling:

-

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[8]

-

-

Personal Protective Equipment (PPE):

-

General Hygiene:

-

Spill and Waste Disposal:

-

In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

-

Dispose of unused material and its container in accordance with local, regional, national, and international regulations.

-

Experimental Protocol for Dissolution

The high solubility of Azido-PEG5-amine in a range of aqueous and organic solvents makes it versatile for various applications.[3]

Materials:

-

Azido-PEG5-amine

-

Vortex mixer

-

Bath sonicator (optional)

Procedure:

-

Equilibration:

-

Allow the vial of Azido-PEG5-amine to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial.

-

-

Solvent Addition:

-

Using a calibrated pipette, add the desired volume of anhydrous solvent to the vial to create a stock solution. Common concentrations for stock solutions range from 1 to 10 mg/mL.

-

-

Dissolution:

-

Dilution:

-

Once the stock solution is clear, it can be serially diluted into the final aqueous buffer or media for the downstream application.[9]

-

When diluting into an aqueous buffer, add the stock solution to the buffer and mix gently. Observe for any signs of precipitation.

-

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of Azido-PEG5-amine.

Caption: Workflow for the storage and handling of Azido-PEG5-amine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG5-amine, CAS 516493-93-9 | AxisPharm [axispharm.com]

- 3. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 4. Azido-PEG5-Amine - CD Bioparticles [cd-bioparticles.net]

- 5. Azido-PEG5-amine,N3-PEG5-NH2,5-PEG amino azide,17-azido-3,6,9,12,15-pentaoxaheptadecanamine-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. benchchem.com [benchchem.com]

The Dual-Action Mechanism of Azido-PEG5-amine in Bioconjugation: A Technical Guide

For researchers, scientists, and drug development professionals, the precise and stable linking of molecules is paramount. Azido-PEG5-amine has emerged as a powerful and versatile heterobifunctional linker, enabling the creation of complex bioconjugates with enhanced properties. This in-depth technical guide elucidates the core mechanism of action of Azido-PEG5-amine, providing detailed experimental protocols and quantitative data to empower its effective application in research and therapeutic development.

At its core, Azido-PEG5-amine is a chemical tool with two distinct reactive ends, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step, controlled conjugation strategy, leveraging the unique reactivities of its terminal azide (B81097) (-N₃) and primary amine (-NH₂) functional groups. The PEG linker itself is not merely a spacer; it imparts crucial physicochemical properties to the resulting conjugate, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.

The Orthogonal Reactivity of Azide and Amine Groups

The key to Azido-PEG5-amine's utility lies in the orthogonal nature of its reactive moieties. The azide group participates in highly selective "click chemistry" reactions, while the primary amine readily forms stable amide bonds with activated carboxylic acids. This dual reactivity allows for the sequential and specific attachment of different molecules, a critical capability in the synthesis of complex constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Azide Functional Group: A Gateway to "Click" Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, prized for its near-total absence in biological systems and its highly specific reactivity with alkynes. This allows for the precise chemical modification of biomolecules in their native environments. The two primary azide-alkyne cycloaddition reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for a wide range of bioconjugation applications.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address concerns about the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne and is highly bioorthogonal.

Signaling Pathway for Azide-Alkyne Cycloaddition Reactions

Caption: Azide-alkyne cycloaddition pathways for Azido-PEG5-amine.

The Amine Functional Group: A Reliable Anchor for Amide Bond Formation

The primary amine group of Azido-PEG5-amine serves as a versatile nucleophile for conjugation to molecules containing electrophilic functional groups. The most common and robust method for amine-based bioconjugation is the reaction with N-hydroxysuccinimide (NHS) esters.

Amine Reaction with NHS Esters: NHS esters react efficiently with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form stable and irreversible amide bonds. This reaction is highly specific for primary amines, which are abundant on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the carbonyl carbon of the NHS ester, leading to the release of NHS as a byproduct.

Signaling Pathway for Amine-NHS Ester Reaction

Caption: Mechanism of amide bond formation via NHS ester chemistry.

Quantitative Data Summary

The efficiency of bioconjugation reactions is critical for producing well-defined and functional products. The following tables summarize key quantitative data for the reactions involving Azido-PEG5-amine.

| Parameter | CuAAC | SPAAC | Reference |

| Reaction Time | 1 - 4 hours | 1 - 12 hours | |

| Reaction Temperature | Room Temperature | Room Temperature | |

| pH Range | 4.0 - 7.0 | 4.0 - 8.5 | |

| Typical Molar Ratio (Linker:Substrate) | 3:1 to 10:1 | 3:1 to |

An In-depth Technical Guide to PEG Linkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers in Proteomics

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of proteomics, offering a versatile scaffold for the conjugation of proteins with a variety of molecules, including therapeutic agents, affinity tags, and other proteins.[1][2] These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, are prized for their hydrophilicity, biocompatibility, and low immunogenicity.[3][4] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles.[5][6]

This technical guide provides a comprehensive overview of the core applications of PEG linkers in proteomics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key experimental workflows and biological pathways.

Core Applications of PEG Linkers in Proteomics

The unique properties of PEG linkers make them suitable for a wide range of applications in proteomics, from enhancing the therapeutic efficacy of protein drugs to enabling advanced analytical techniques for studying protein structure and function.

Protein PEGylation for Enhanced Therapeutics

PEGylation is a clinically validated strategy to improve the pharmacological properties of therapeutic proteins.[2][7] The attachment of PEG chains increases the hydrodynamic radius of the protein, which reduces its renal clearance and shields it from proteolytic degradation, thereby extending its in-vivo half-life and improving its stability.[5][8]

Targeted Protein Degradation using PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][9] PEG linkers are a critical component of PROTACs, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[10]

Chemical Cross-Linking Mass Spectrometry (XL-MS)

PEG-based cross-linkers are valuable tools for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[11] These reagents contain two reactive groups separated by a PEG spacer of a defined length. When reacted with a protein or protein complex, they covalently link amino acid residues that are in close proximity. The resulting cross-linked peptides can be identified by mass spectrometry, providing distance constraints that are used to model the protein's structure and interaction interfaces.[1][12] The hydrophilic nature of the PEG spacer enhances the solubility of both the cross-linker and the resulting cross-linked peptides, which is particularly advantageous for studying large or hydrophobic protein complexes.[2]

Protein Labeling and Enrichment

PEG linkers functionalized with affinity tags, such as biotin (B1667282), are widely used for the selective labeling and enrichment of proteins from complex biological samples.[1] The PEG spacer in these reagents improves their water solubility and reduces steric hindrance, leading to more efficient labeling. The biotin tag allows for the highly specific capture of the labeled proteins using streptavidin-coated beads, facilitating their subsequent identification and quantification by mass spectrometry.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the applications of PEG linkers in proteomics.

Table 1: Quantitative Data on Protein PEGylation Efficiency

| Analytical Technique | Information Obtained | Typical Quantitative Performance |

| Size-Exclusion Chromatography (SEC-HPLC) | Purity, presence of aggregates, separation of PEGylated species | Quantification of aggregates (e.g., >99% monomer)[13] |

| Reversed-Phase HPLC (RP-HPLC) | Separation of positional isomers, quantification of reaction products | Quantification of specific PEGylated isoforms[5] |

| Sodium Dodecyl Sulfate-PAGE (SDS-PAGE) | Estimation of apparent molecular weight, visualization of PEGylation | Semi-quantitative analysis of product distribution[13] |

| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) | Determination of the degree of PEGylation, mass of conjugates | Accurate mass determination of different PEGylated species[14] |

Table 2: Quantitative Data on PROTAC-Mediated Protein Degradation with Varying PEG Linker Lengths

| PROTAC | Target Protein | E3 Ligase Ligand | PEG Linker Length | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC A | TBK1 | Thalidomide (CRBN) | 7 atoms | >1000 | <10 | HEK293T |

| PROTAC B | TBK1 | Thalidomide (CRBN) | 12 atoms | <10 | >90 | HEK293T |

| PROTAC C | TBK1 | Thalidomide (CRBN) | 29 atoms | 292 | 76 | HEK293T |

| PROTAC D | BRD4 | Pomalidomide (CRBN) | 1 PEG unit | >5000 | <20 | H661 |

| PROTAC E | BRD4 | Pomalidomide (CRBN) | 4 PEG units | <500 | >80 | H661 |

| PROTAC F | BTK | Pomalidomide (CRBN) | Long | 1-40 | >90 | Ramos |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions. The data presented here is illustrative of the impact of linker length on PROTAC efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers in proteomics.

Protocol 1: Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the labeling of a protein with an amine-reactive biotinylating reagent containing a PEG spacer.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG-Biotin reagent

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mM.[15]

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG-Biotin solution to the protein solution.[1] The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]

-